2-(3-Azetidinyl)-1,3-thiazole

説明

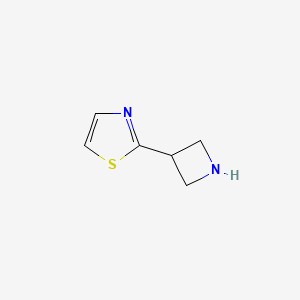

Structure

3D Structure

特性

IUPAC Name |

2-(azetidin-3-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKBXHAINCMQCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of 2-(3-Azetidinyl)-1,3-thiazole

The following technical guide details the synthesis of 2-(3-Azetidinyl)-1,3-thiazole , a high-value scaffold in medicinal chemistry known for its utility as a rigid, sp³-rich linker that improves metabolic stability and vector positioning in drug candidates (e.g., JAK inhibitors).

Executive Summary & Strategic Rationale

Target Molecule: 2-(3-Azetidinyl)-1,3-thiazole CAS Registry Number (Generic): 1252563-00-6 (for tert-butyl ester derivative) Key Application: Bioisostere for phenyl/heteroaryl rings; reduces lipophilicity (LogP) while maintaining structural rigidity.

This guide prioritizes the Hantzsch Thiazole Synthesis as the primary "de novo" route due to its scalability, cost-effectiveness, and avoidance of expensive transition metal catalysts. A secondary Cross-Coupling Route is provided for late-stage functionalization contexts.

Retrosynthetic Analysis

The most robust disconnection occurs at the C2-position of the thiazole ring. By severing the C-C bond between the azetidine and the thiazole, we trace back to a thioamide precursor, which is readily accessible from the commercially available 3-cyanoazetidine.

Visualization: Retrosynthetic Logic

Caption: Retrosynthetic breakdown of the target scaffold via the Hantzsch pathway.

Primary Pathway: Hantzsch Thiazole Construction

This route builds the thiazole ring onto the azetidine core. It is preferred for gram-to-kilogram scale synthesis.

Phase 1: Thioamidation of 3-Cyanoazetidine

Objective: Convert the nitrile group to a primary thioamide. Starting Material: tert-Butyl 3-cyanoazetidine-1-carboxylate (Commercial).[1]

Reagents:

-

Magnesium Chloride (MgCl₂) - Catalyst

-

Sodium Hydrosulfide (NaSH) - Sulfur source

-

Solvent: DMF (Dimethylformamide)

Protocol:

-

Dissolution: Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in DMF (0.5 M concentration).

-

Activation: Add MgCl₂ (1.0 eq) and stir at room temperature for 15 minutes to activate the nitrile.

-

Addition: Add NaSH hydrate (2.0 eq) in a single portion.

-

Reaction: The mixture will turn green/blue. Stir at room temperature for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the nitrile spot.

-

Workup: Pour the mixture into ice-cold 0.5 M citric acid (to quench and protonate). Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Yield: Expect 85–95% of tert-butyl 3-carbamothioylazetidine-1-carboxylate as a yellow solid. Use directly without column chromatography if purity >90%.

Phase 2: Cyclization to Thiazole

Objective: Form the 1,3-thiazole ring using an

Protocol:

-

Setup: In a reaction vessel, dissolve the thioamide (1.0 eq) from Phase 1 in Ethanol (0.2 M).

-

Reagent Prep: Add Bromoacetaldehyde diethyl acetal (1.2 eq) and catalytic p-toluenesulfonic acid (TsOH, 0.1 eq).

-

Note: The acid catalyzes the in-situ deprotection of the acetal to the reactive aldehyde.

-

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Mechanism Check: The sulfur attacks the

-carbon, followed by nitrogen attacking the carbonyl, and finally dehydration. -

Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Remove ethanol under reduced pressure. Extract the aqueous residue with DCM.

-

Purification: Flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).

-

Product: tert-Butyl 3-(thiazol-2-yl)azetidine-1-carboxylate.

Phase 3: Deprotection (Optional)

If the free amine is required:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA (Trifluoroacetic acid) dropwise (1:4 v/v ratio with DCM).

-

Stir 1 hour. Evaporate volatiles.

-

Isolate as the TFA salt or free base using ion-exchange resin.

Visualization: Reaction Mechanism (Hantzsch)

The following diagram illustrates the electron flow during the critical cyclization step.

Caption: Step-wise mechanistic flow of the Hantzsch thiazole synthesis.

Alternative Route: Cross-Coupling (Transition Metal)

For scenarios where the thiazole ring requires complex substitution patterns not easily accessible via Hantzsch synthesis.

Method: Negishi Coupling

-

Zinc Reagent Formation: Treat 1-Boc-3-iodoazetidine with activated Zinc dust in dry THF to form the organozinc reagent (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide.

-

Coupling: React the zinc reagent with 2-bromothiazole in the presence of a catalyst:

-

Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/S-Phos (2–5 mol%).

-

Conditions: 60°C in THF/DMA for 12 hours.

-

-

Advantage: Allows coupling of pre-functionalized thiazoles.

-

Disadvantage: Higher cost; sensitivity to moisture.

Data Summary & Troubleshooting

| Parameter | Hantzsch Route | Cross-Coupling Route |

| Overall Yield | 60–75% | 40–60% |

| Cost | Low | High (Pd catalysts) |

| Scalability | High (kg scale viable) | Moderate |

| Key Risk | Boc-deprotection during acid reflux | Moisture sensitivity of Zn-reagent |

| Purity Profile | Generally clean; main impurity is unreacted thioamide | Homocoupling byproducts possible |

Critical Control Points:

-

Thioamide Stability: Thioamides can hydrolyze back to amides if left in acidic water too long. Process quickly.

-

Boc Stability: During the Hantzsch reflux, if the pH drops too low (due to HBr generation), the Boc group may cleave. Mitigation: Add solid NaHCO₃ (1.1 eq) to the reaction mixture to buffer the acid generated during cyclization.

References

-

Synthesis of Thiazole Derivatives via Hantzsch Reaction Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Azetidines in Medicinal Chemistry: Emerging Applications Source: PubMed / Future Medicinal Chemistry URL:[Link]

- Preparation of tert-butyl 3-(thiazol-2-yl)azetidine-1-carboxylate (Patent WO2012017114)

-

Thioamide Synthesis from Nitriles using NaSH/MgCl2 Source: Organic Syntheses / Reaction Guide URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Azetidin-3-yl)-1,3-thiazole

Abstract

This technical guide outlines a comprehensive methodology for the synthesis and detailed characterization of the novel heterocyclic compound, 2-(Azetidin-3-yl)-1,3-thiazole. This molecule merges two pharmacologically significant scaffolds: the 1,3-thiazole ring, a privileged structure in numerous approved drugs, and the azetidine moiety, a desirable bioisostere for larger rings that can improve physicochemical properties.[1][2][3] Given the absence of extensive literature on this specific conjugate, this document serves as a prospective guide for researchers in medicinal chemistry and drug development. It provides a robust, field-proven framework, detailing a proposed synthetic pathway, rigorous protocols for structural elucidation via spectroscopic methods (NMR, MS, IR), and procedures for determining key physicochemical properties. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the characterization workflow.

Introduction: The Rationale for a Novel Scaffold

The confluence of a thiazole ring and an azetidine moiety in a single molecular entity presents a compelling target for discovery chemistry. The 1,3-thiazole core is integral to a wide array of therapeutics, exhibiting activities from antimicrobial and anti-inflammatory to anticancer.[4][5] Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[6]

Simultaneously, the azetidine ring has gained significant traction as a "next-generation" saturated heterocycle in drug design.[1][7] This strained four-membered ring is not merely a smaller analog of pyrrolidine or piperidine; its unique conformational rigidity and vectoral exit points can lead to improved metabolic stability, aqueous solubility, and binding affinity.[3] The synthesis of 2-(Azetidin-3-yl)-1,3-thiazole is therefore a logical step in the exploration of novel chemical space, creating a sp³-rich scaffold with significant potential for biological activity. This guide provides the foundational chemistry and analytical science required to synthesize and validate this promising compound.

Proposed Synthetic Strategy

A robust and logical synthesis is paramount for producing high-quality material for characterization and screening. We propose a three-step sequence starting from a commercially available, protected azetidine precursor. This strategy is designed for efficiency and amenability to scale-up.

The chosen pathway leverages the classic Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring from a thioamide and an α-halocarbonyl compound.[8][9][10]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. bepls.com [bepls.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

- 10. synarchive.com [synarchive.com]

An In-Depth Technical Guide to the Biological Activity Screening of 2-(3-Azetidinyl)-1,3-thiazole Scaffolds

This document provides a comprehensive, technically-grounded framework for elucidating the biological activity of novel chemical entities based on the 2-(3-azetidinyl)-1,3-thiazole core. This guide eschews a rigid, templated approach in favor of a dynamic, logic-driven screening cascade. The methodologies described herein are designed to be self-validating systems, providing researchers and drug development professionals with a robust pathway from initial hit identification to lead candidate characterization.

Part 1: Foundational Intelligence: Target Hypothesis and Library Design

The strategic foundation of any screening campaign lies not in brute-force testing, but in informed hypothesis generation. The 2-(3-azetidinyl)-1,3-thiazole scaffold presents a compelling convergence of two pharmacologically significant moieties. The 1,3-thiazole ring is a privileged structure found in numerous approved drugs and bioactive compounds, known for a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The azetidine ring, a saturated four-membered heterocycle, introduces a rigid, three-dimensional vector that can be crucial for achieving high-affinity, selective interactions with protein targets. Its incorporation is a known strategy for developing central nervous system (CNS) active agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs).[3]

Primary Target Hypothesis: Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the azetidinyl moiety to key fragments of known nAChR ligands immediately establishes this receptor family as the primary hypothesis.[3] nAChRs are ligand-gated ion channels deeply implicated in cognitive function, learning, memory, and the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][5] The α7 and α4β2 subtypes are of particular interest as they are major nAChR subtypes in the brain and established therapeutic targets.[3][6] Therefore, the initial screening efforts should be directed towards characterizing the activity of the compound library on these specific nAChR subtypes.

Secondary Target Hypotheses: Expanding the Pharmacological Profile

While the nAChR hypothesis is strong, the versatility of the thiazole ring warrants a broader, yet targeted, investigation to uncover potential polypharmacology or novel activities.[1][7] Thiazole derivatives are prevalent scaffolds for both G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[2][8] A secondary screening phase against carefully selected panels of kinases and CNS-relevant GPCRs is a logical step for promising compounds to build a comprehensive pharmacological profile. Furthermore, given the well-documented antimicrobial properties of thiazoles, screening against a panel of pathogenic bacteria and fungi could reveal entirely different therapeutic applications.[9][10]

Part 2: The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation

A tiered approach is essential for the efficient allocation of resources, moving from high-throughput methods that cast a wide net to more complex, lower-throughput assays that provide deep mechanistic insight. This cascade is designed to systematically filter and prioritize compounds, ensuring that only the most promising candidates advance.

Caption: The tiered biological screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

Causality: The objective of Tier 1 is to rapidly and cost-effectively identify any compound in the library that modulates the primary target, the α7 nAChR. For a ligand-gated ion channel, a functional assay measuring the downstream consequence of receptor activation—calcium influx—is superior to a simple binding assay as it provides immediate information on the compound's functional effect (e.g., agonist, antagonist, or modulator).

Recommended Assay: A cell-based calcium flux assay using a fluorescent indicator (e.g., Fluo-4 AM) in a cell line stably expressing the human α7 nAChR is the industry standard. This assay is readily amenable to 384- or 1536-well plate formats and can be read on instruments like the FLIPR® (Fluorometric Imaging Plate Reader).

Experimental Protocol: α7 nAChR Calcium Flux Assay

-

Cell Plating: Seed HEK293 cells stably expressing the human α7 nAChR into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Dye Loading: Aspirate the culture medium and add 20 µL of assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

-

Compound Addition: Transfer the plate to the FLIPR instrument. A baseline fluorescence reading is taken for 10-20 seconds. Then, 10 µL of the 2-(3-azetidinyl)-1,3-thiazole test compounds (at a final concentration of 10 µM) are added.

-

Agonist Challenge (for Antagonist/Modulator Mode): After a 2-3 minute incubation with the test compound, 10 µL of a known α7 agonist (e.g., acetylcholine at its EC₈₀ concentration) is added.

-

Data Acquisition: Fluorescence is monitored continuously for 2-3 minutes following compound and/or agonist addition.

-

Self-Validating Controls: Each plate MUST include:

-

Negative Controls: Wells containing only vehicle (e.g., 0.1% DMSO).

-

Positive Controls (Agonist mode): A known full agonist (e.g., Acetylcholine).

-

Positive Controls (Antagonist mode): A known antagonist (e.g., Methyllycaconitine) followed by agonist challenge.

-

-

Hit Criteria: A compound is flagged as a "hit" if its signal response is greater than three standard deviations (3σ) above the mean of the negative controls (for agonists) or if it inhibits the agonist response by more than 50% (for antagonists).

Tier 2: Hit Confirmation and Potency Determination

Causality: A single-point HTS is prone to false positives. Tier 2 is the critical step to confirm the activity of the initial hits and to quantify their potency (EC₅₀ for agonists, IC₅₀ for antagonists). This allows for the prioritization of compounds for more resource-intensive downstream studies.

Protocol: Hits identified in Tier 1 are subjected to 10-point dose-response analysis using the same primary assay. Compounds are serially diluted (typically 1:3) to generate a concentration range that spans from sub-efficacious to maximal effect. The resulting data are fitted to a four-parameter logistic equation to determine the EC₅₀/IC₅₀ and the maximum response (Eₘₐₓ).

Data Presentation: Hypothetical Dose-Response Results

| Compound ID | Activity Class | EC₅₀/IC₅₀ (nM) | Eₘₐₓ (% of Control) |

| AZT-001 | Agonist | 150 | 95% |

| AZT-002 | Antagonist | 75 | 100% (Inhibition) |

| AZT-003 | No activity | >10,000 | - |

| AZT-004 | Partial Agonist | 550 | 45% |

Part 3: Elucidating Mechanism of Action (MOA) and Selectivity

With a set of confirmed, potent hits, the investigation must pivot to understanding how and where these compounds act. This phase is crucial for predicting both therapeutic potential and potential side effects.

Orthosteric vs. Allosteric Modulation

Causality: An agonist or competitive antagonist acts at the same site as the endogenous ligand (the orthosteric site). However, a compound might bind to a different, allosteric site on the receptor.[11] Allosteric modulators do not activate the receptor on their own but rather enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the response to the orthosteric agonist.[12] PAMs are a highly sought-after class of drugs as they offer greater subtype selectivity and preserve the temporal and spatial signaling of the natural ligand.[13]

Caption: Orthosteric vs. Allosteric Receptor Modulation.

Protocol: PAM Assay

-

Utilize the same calcium flux assay setup as in Tier 1.

-

Add the test compound (in dose-response) to the cells and incubate.

-

Add a low, fixed concentration of acetylcholine (typically the EC₂₀, the concentration that gives 20% of the maximal response).

-

Data Interpretation: A PAM will produce a dose-dependent increase in the calcium signal above that produced by the EC₂₀ of acetylcholine alone. A NAM will decrease the signal. An orthosteric agonist would have already produced a signal in the absence of acetylcholine.

Subtype Selectivity Profiling

Causality: Activity at nAChR subtypes other than α7 can lead to undesirable side effects (e.g., cardiovascular effects via ganglionic α3β4 receptors) or different therapeutic applications (e.g., α4β2 for nicotine addiction).[6] Assessing subtype selectivity is a mandatory step in lead optimization.

Protocol: The most potent and mechanistically interesting compounds are counter-screened in cell lines stably expressing other relevant nAChR subtypes, such as α4β2, using the same validated assay format (e.g., calcium flux or electrophysiology). A selectivity ratio is then calculated (e.g., EC₅₀ for α4β2 / EC₅₀ for α7).

Part 4: Cellular Context and Early Safety Assessment

Causality: A potent and selective compound is of no therapeutic value if it is cytotoxic. Furthermore, early assessment of potential off-target liabilities can prevent costly late-stage failures. This tier moves the investigation from isolated recombinant targets to a more complex cellular environment.

Cell Viability and Cytotoxicity Screening

Protocol: ATP-Based Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Seed a relevant human cell line (e.g., SH-SY5Y neuroblastoma or HepG2 liver carcinoma cells) in white, opaque 96- or 384-well plates.

-

Compound Treatment: Treat cells with the test compounds across a wide dose range (e.g., from 0.1 to 100 µM) for 24-48 hours.

-

Lysis and Luminescence: Add the lytic reagent, which lyses the cells and provides the luciferase and substrate necessary to convert ATP into a luminescent signal.

-

Data Acquisition: Measure luminescence on a plate reader. The signal is directly proportional to the amount of ATP, and thus, the number of viable cells.[14]

-

Data Analysis: Calculate the CC₅₀ (the concentration that causes 50% reduction in cell viability). A therapeutic index (or selectivity index, SI) can be calculated as CC₅₀ / EC₅₀. A higher SI value is desirable.

Broad Target Liability and Off-Target Profiling

Causality: To proactively identify potential safety issues, lead compounds should be screened against a panel of targets known to be associated with adverse drug reactions.

Methodology:

-

In Silico Profiling: Before committing to expensive wet-lab screens, use computational tools to predict potential off-target interactions.[15][16] Methods like the Similarity Ensemble Approach (SEA) compare the 2D chemical structure of a test compound against databases of known ligands for thousands of proteins, providing a list of likely off-targets.[15]

-

In Vitro Safety Panel: Screen the top 1-3 lead candidates against a commercially available safety panel (e.g., the SafetyScreen44 panel from Eurofins or a similar service). This typically includes binding or functional assays for a wide range of receptors, ion channels, and enzymes (including hERG, which is critical for cardiac safety assessment) that are commonly implicated in drug-induced side effects.

Part 5: Preliminary In Vivo Characterization

Causality: The ultimate test of a compound's potential is its behavior in a living system. Early, limited in vivo studies can provide critical data on pharmacokinetics (PK), target engagement, and efficacy, justifying further development.[17]

Efficacy Models

For a promising α7 nAChR modulator with a pro-cognitive hypothesis, a relevant animal model is essential. The scopolamine-induced amnesia model in rodents is a well-established assay for assessing the ability of a compound to reverse a cholinergic deficit, a relevant mechanism for cognitive enhancement.[18]

Early In Vivo Safety and Tolerability

Protocol Outline: Single-Dose Escalation Study in Rodents

-

Administer the lead compound to small groups of mice or rats via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at three to five escalating dose levels.

-

Include a vehicle control group.

-

Monitor animals intensively for several hours post-dose and then daily for 7-14 days.

-

Endpoints: Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and any overt behavioral changes.[19]

-

This non-GLP study helps to identify the maximum tolerated dose (MTD) and informs dose selection for subsequent efficacy studies.[20]

Conclusion

The biological screening of 2-(3-azetidinyl)-1,3-thiazole derivatives requires a systematic and hypothesis-driven approach. By progressing from broad, high-throughput functional screens to detailed mechanistic, selectivity, and safety profiling, researchers can efficiently identify and validate promising lead candidates. The integration of in vitro cellular assays and early in vivo assessments provides a self-validating framework that builds a comprehensive data package, enabling informed decisions and increasing the probability of success in the complex journey of drug discovery.

References

-

ResearchGate. (2020). Biological Activities of Thiadiazole Derivatives: A Review. [Link]

-

Bentham Science. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]

-

Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation. [Link]

-

MDPI. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Link]

- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.

-

National Center for Biotechnology Information. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. [Link]

-

ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

-

National Center for Biotechnology Information. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology. [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-based Systems Biology for Analyzing Off-target Binding. [Link]

-

National Center for Biotechnology Information. (n.d.). Animal Models of Neurodegenerative Diseases. [Link]

-

PubMed. (n.d.). High-throughput screening for kinase inhibitors. [Link]

-

PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Frontiers. (n.d.). In vitro Models of Neurodegenerative Diseases. [Link]

-

Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

-

Multispan, Inc. (n.d.). Functional Screening of Allosteric Modulators for G Protein-Coupled Receptors. [Link]

-

Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. [Link]

-

Wikipedia. (n.d.). Nicotinic agonist. [Link]

-

National Center for Biotechnology Information. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]

-

Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. [Link]

-

Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

-

bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

Biocompare. (2011). Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors. [Link]

-

MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

-

BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

-

Agenda Life Sciences. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

-

InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. [Link]

-

Semantic Scholar. (n.d.). High-Throughput Screening for Allosteric Modulators of GPCRs. [Link]

-

National Center for Biotechnology Information. (n.d.). In silico off-target profiling for enhanced drug safety assessment. [Link]

-

Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. [Link]

-

Bentham Science. (2005). High Throughput Screening for Protein Kinase Inhibitors. [Link]

-

InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. [Link]

-

Pacific BioLabs. (n.d.). Toxicology Studies. [Link]

-

National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

Sources

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 10. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. nuvisan.com [nuvisan.com]

mechanism of action of 2-(3-Azetidinyl)-1,3-thiazole

An In-Depth Technical Guide to the Mechanism of Action of 2-(3-Azetidinyl)-1,3-thiazole Core Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(3-azetidinyl)-1,3-thiazole moiety is a key pharmacophore in a class of compounds that exhibit significant activity within the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of these compounds, with a primary focus on the well-characterized clinical candidate TC-1734 (also known as AZD3480 or ispronicline). The core directive of this document is to elucidate the molecular interactions, downstream signaling cascades, and the resulting physiological effects that underpin the therapeutic potential of this chemical scaffold. By synthesizing data from preclinical and clinical studies, this guide offers an in-depth understanding for researchers and drug development professionals working on novel therapeutics for neurological and psychiatric disorders.

Introduction: The Emergence of the 2-(3-Azetidinyl)-1,3-thiazole Scaffold

The 1,3-thiazole ring is a versatile heterocyclic scaffold that is a constituent of many biologically active compounds, including some FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in medicinal chemistry.[2] The incorporation of an azetidinyl group at the 2-position of the thiazole ring has given rise to a series of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[3] These receptors are crucial modulators of a wide range of cognitive functions, and their dysfunction has been implicated in several neurological disorders.[4]

One of the most extensively studied compounds featuring the 2-(3-azetidinyl)-1,3-thiazole core is TC-1734 (AZD3480). This compound has been the subject of numerous investigations into its potential as a cognitive enhancer and neuroprotective agent.[5][6] This guide will utilize TC-1734 as a primary exemplar to dissect the mechanism of action attributable to this chemical class.

Primary Molecular Target: The α4β2 Neuronal Nicotinic Acetylcholine Receptor

The principal molecular target for compounds based on the 2-(3-azetidinyl)-1,3-thiazole scaffold is the α4β2 subtype of the neuronal nicotinic acetylcholine receptor.[7][8] nAChRs are ligand-gated ion channels that are widely distributed throughout the central nervous system and are involved in fast synaptic transmission.[9][10]

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and plays a critical role in learning, memory, and attention.[4] These receptors are pentameric structures composed of two α4 and three β2 subunits or three α4 and two β2 subunits, which assemble around a central ion pore. The binding of acetylcholine or other agonists to the interface between the α and β subunits induces a conformational change that opens the channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and the modulation of neurotransmitter release.

Molecular Mechanism of Action: Selective Agonism and Partial Agonism

Compounds containing the 2-(3-azetidinyl)-1,3-thiazole core, such as TC-1734, act as selective agonists or partial agonists at the α4β2 nAChR.[11][12] This selectivity is crucial as it minimizes off-target effects that can arise from the non-specific activation of other nAChR subtypes.

As an agonist, TC-1734 binds to the α4β2 receptor and mimics the action of the endogenous neurotransmitter acetylcholine, leading to the opening of the ion channel.[5] The partial agonist activity of some of these compounds means they produce a submaximal response compared to a full agonist like acetylcholine. This property can be advantageous as it may prevent overstimulation of the receptor, which can lead to desensitization and potential excitotoxicity.

The interaction of these compounds with the α4β2 nAChR has been shown to enhance the release of acetylcholine in the cortex, a brain region critical for cognitive processes.[5][6] This enhanced cholinergic transmission is believed to be a key contributor to the pro-cognitive effects observed with these molecules.

Signaling Pathway Diagram

Caption: Signaling pathway of 2-(3-Azetidinyl)-1,3-thiazole compounds at the synapse.

Downstream Effects and Physiological Consequences

The activation of α4β2 nAChRs by 2-(3-azetidinyl)-1,3-thiazole derivatives initiates a cascade of downstream events that culminate in various physiological effects.

Cognitive Enhancement

A significant body of evidence points to the cognitive-enhancing properties of these compounds. In preclinical models, TC-1734 has been shown to improve memory and attention.[5][6] Clinical studies in healthy volunteers and patients with cognitive impairment have also demonstrated pro-cognitive effects, including improvements in attention and episodic memory.[8] These effects are thought to be mediated by the enhancement of cholinergic neurotransmission in key brain regions like the hippocampus and prefrontal cortex.

Neuroprotection

Beyond cognitive enhancement, these compounds have exhibited neuroprotective properties. TC-1734 has been shown to protect neurons against excitotoxic insults in preclinical models.[5][6] The neuroprotective mechanism is likely multifactorial, involving the modulation of intracellular calcium levels, activation of pro-survival signaling pathways, and a reduction in neuroinflammation.

Attentional Modulation

Studies have specifically investigated the effects of these compounds on attention. For instance, AZD3480 (TC-1734) was found to reverse attentional impairment induced by the NMDA receptor antagonist dizocilpine in rats, suggesting a role in modulating glutamatergic dysregulation.[13] This highlights the potential of these compounds in treating attentional deficits seen in conditions like ADHD.[14]

Experimental Protocols for Mechanistic Elucidation

A critical aspect of understanding the mechanism of action of any novel compound is the use of robust and validated experimental protocols. Below is a representative protocol for a radioligand binding assay to determine the affinity of a test compound for the α4β2 nAChR.

Protocol: Radioligand Binding Assay for α4β2 nAChR

Objective: To determine the binding affinity (Ki) of a 2-(3-azetidinyl)-1,3-thiazole derivative for the human α4β2 nAChR.

Materials:

-

Cell membranes expressing human α4β2 nAChRs

-

[³H]-Epibatidine (radioligand)

-

Test compound (2-(3-azetidinyl)-1,3-thiazole derivative)

-

Nicotine (non-specific binding control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and nicotine in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, [³H]-Epibatidine, and binding buffer.

-

Non-specific Binding: Cell membranes, [³H]-Epibatidine, and a high concentration of nicotine.

-

Test Compound Binding: Cell membranes, [³H]-Epibatidine, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: A stepwise workflow for a radioligand binding assay.

Quantitative Data Summary

The following table summarizes the binding affinities of representative compounds for the α4β2 nAChR.

| Compound | Target | Assay Type | Binding Affinity (Ki) | Reference |

| TC-1734 (AZD3480) | α4β2 nAChR | Radioligand Binding | High Affinity (pM to low nM range) | [3] |

| Nicotine | α4β2 nAChR | Radioligand Binding | High Affinity (nM range) | [3] |

Note: Specific Ki values can vary depending on the experimental conditions and the radioligand used.

Conclusion and Future Directions

The 2-(3-azetidinyl)-1,3-thiazole scaffold represents a promising platform for the development of novel therapeutics targeting the α4β2 neuronal nicotinic acetylcholine receptor. The mechanism of action, centered on selective agonism or partial agonism, leads to the enhancement of cholinergic neurotransmission and downstream effects on cognition and neuroprotection. The well-characterized profile of compounds like TC-1734 provides a strong foundation for further drug discovery efforts.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic index. Additionally, exploring the potential of these molecules in other neurological and psychiatric disorders characterized by cholinergic deficits is a promising avenue for investigation. The continued application of robust in vitro and in vivo models will be essential in fully elucidating the therapeutic potential of this important chemical class.

References

-

Al-Jumaili, M.H.A.; Hamad, A.A.; Hashem, H.E.; Hussein, A.D.; Muhaidi, M.J.; Ahmed, M.A.; Albanaa, A.H.A.; Siddique, F.; Bakr, E.A. Comprehensive review on the Bis–heterocyclic compounds and their anticancer efficacy. J. Mol. Struct., 2023, 1271, 133970. [Link]

-

Bencherif, M., et al. TC-1734: an orally active neuronal nicotinic acetylcholine receptor modulator with antidepressant, neuroprotective and long-lasting cognitive effects. CNS Drug Rev. 2005 Spring;11(1):65-84. [Link]

-

Bontempi, B., et al. Effects of TC-1734 (AZD3480), a selective neuronal nicotinic receptor agonist, on cognitive performance and the EEG of young healthy male volunteers. Psychopharmacology (Berl). 2007 May;192(1):91-101. [Link]

-

D'Souza, M. S., & Akondi, B. R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-S), 212-221. [Link]

-

Dunbar, G., et al. Effects of AZD3480 on cognition in patients with mild-to-moderate Alzheimer's disease: a phase IIb dose-finding study. J Alzheimers Dis. 2007 Sep;12(1):39-53. [Link]

-

Gatto, G. J., et al. AZD3480, a novel nicotinic receptor agonist, for the treatment of attention-deficit/hyperactivity disorder in adults. J Atten Disord. 2014 Feb;18(2):115-23. [Link]

-

Gould, R. W., et al. (2012). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia. Current Alzheimer research, 9(3), 291–303. [Link]

-

Lippiello, P., et al. TC-1734: a novel, orally active, selective neuronal nicotinic acetylcholine receptor modulator with cognitive-enhancing and neuroprotective properties. J Mol Neurosci. 2004;24(1):49-60. [Link]

-

Mazurek, J., et al. (2021). Design, Synthesis, and Biological Investigation of New Thiazole-Based Derivatives as Multi-Targeted Inhibitors Endowed with Antiproliferative, Antioxidant, and Antibacterial Properties. Molecules, 26(11), 3236. [Link]

-

Narasimhamurthy, K.H.; Sajith, A.M.; Joy, M.N.; Rangappa, K.S. An overview of recent developments in the synthesis of substituted thiazoles. ChemistrySelect, 2020, 5(19), 5629-5656. [Link]

-

Pattan, S., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(24), 7578. [Link]

-

Rezacova, M., et al. Effects of AZD3480, a neuronal nicotinic acetylcholine receptor agonist, and donepezil on dizocilpine-induced attentional impairment in rats. Psychopharmacology (Berl). 2009 Jun;204(3):439-48. [Link]

-

Wilens, T. E., et al. (2006). Mechanism of Action of Agents Used in Attention-Deficit/Hyperactivity Disorder. The Journal of clinical psychiatry, 67 Suppl 8, 32–37. [Link]

-

Wikipedia contributors. (2023, December 16). Nicotinic acetylcholine receptor. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2024, from [Link]

-

Zaveri, N. T., et al. (2018). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. Brain sciences, 8(11), 205. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor | MDPI [mdpi.com]

- 5. TC‐1734: An Orally Active Neuronal Nicotinic Acetylcholine Receptor Modulator with Antidepressant, Neuroprotective and Long‐Lasting Cognitive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TC-1734: an orally active neuronal nicotinic acetylcholine receptor modulator with antidepressant, neuroprotective and long-lasting cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of AZD3480 on cognition in patients with mild-to-moderate Alzheimer's disease: a phase IIb dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of TC-1734 (AZD3480), a selective neuronal nicotinic receptor agonist, on cognitive performance and the EEG of young healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and safety profile of ispronicline (TC-1734), a new brain nicotinic receptor partial agonist, in young healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of AZD3480, a neuronal nicotinic acetylcholine receptor agonist, and donepezil on dizocilpine-induced attentional impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AZD3480, a novel nicotinic receptor agonist, for the treatment of attention-deficit/hyperactivity disorder in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidinyl-Thiazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of azetidinyl-thiazole compounds, a promising class of heterocyclic hybrids in modern medicinal chemistry. Moving beyond a rigid template, this document is structured to deliver field-proven insights into the synthesis, biological evaluation, and optimization of these scaffolds for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

The Azetidinyl-Thiazole Core: A Privileged Scaffold in Drug Discovery

The fusion of the thiazole ring, a versatile pharmacophore, with the azetidinone (β-lactam) moiety has garnered significant interest in drug discovery.[1] The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, is a key feature in numerous approved drugs, exhibiting a wide range of biological activities.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable building block in medicinal chemistry.[4] The azetidinone ring, a four-membered lactam, is renowned for its presence in β-lactam antibiotics and its ability to confer unique conformational constraints and metabolic stability to molecules.[1] The combination of these two pharmacophores into a single molecular entity creates a scaffold with significant potential for interacting with diverse biological targets.

Anticancer Activity of Azetidinyl-Thiazole Derivatives

The development of novel anticancer agents is a primary focus of research involving azetidinyl-thiazole compounds. These hybrids have demonstrated promising activity against various cancer cell lines, with their mechanism of action often linked to the inhibition of key enzymes involved in cancer progression.[5][6]

Core Scaffold and Synthesis

A common synthetic strategy for accessing thiazole-conjugated 2-azetidinones involves a multi-step process. A representative synthetic workflow is outlined below.

Caption: General synthetic workflow for thiazole-conjugated 2-azetidinones.

Experimental Protocol: Synthesis of Thiazole-Conjugated 2-Azetidinones [6]

-

Schiff Base Synthesis: A mixture of an appropriate thiazole derivative (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) with a few drops of glacial acetic acid is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is recrystallized from ethanol to yield the pure Schiff base.

-

Cyclocondensation to form 2-Azetidinone: To a solution of the Schiff base (0.01 mol) in 1,4-dioxane (50 mL), triethylamine (0.01 mol) is added. The mixture is cooled to 0-5°C, and chloroacetyl chloride (0.01 mol) is added dropwise with constant stirring. The reaction mixture is then stirred at room temperature for 24 hours. The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with petroleum ether and recrystallized from a suitable solvent to afford the desired 2-azetidinone derivative.

Structure-Activity Relationship Insights

SAR studies on a series of thiazole-conjugated 2-azetidinones have revealed key structural features influencing their antiproliferative activity against cancer cell lines such as HeLa.[6]

-

Substitution on the Phenyl Ring of the Azetidinone Moiety: The nature and position of substituents on the phenyl ring attached to the azetidinone core play a crucial role in determining anticancer potency.

-

Linker between Thiazole and Azetidinone: The nature of the linkage between the two heterocyclic systems can influence the overall conformation and biological activity of the molecule.

A study on a series of 20 thiazole-conjugated 2-azetidinones identified compound 9 as the most potent anticancer agent against HeLa cells.[6]

| Compound | R Group | IC50 (µM) against HeLa cells[6] |

| 9 | 4-OCH₃-C₆H₄ | 58.86 |

| Standard | Doxorubicin | - |

The superior activity of compound 9 suggests that an electron-donating methoxy group at the para-position of the phenyl ring is favorable for anticancer activity in this series.[6]

Another study on newly synthesized thiazole derivatives identified compound 4c as a potent inhibitor of MCF-7 and HepG2 cancer cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively.[7] This compound also demonstrated inhibitory activity against VEGFR-2.[7]

Caption: Key SAR points for anticancer azetidinyl-thiazole compounds.

Antimicrobial Activity of Azetidinyl-Thiazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azetidinyl-thiazole hybrids have shown promise as potent antibacterial and antifungal agents.[8][9][10]

Core Scaffold and Synthesis

The synthesis of antimicrobial azetidinyl-thiazole derivatives often follows a similar pathway to their anticancer counterparts, involving the formation of a Schiff base intermediate followed by cyclocondensation.[9]

Experimental Protocol: Synthesis of Antimicrobial 2-Azetidinones [10]

-

Synthesis of Schiff's Bases: A mixture of a primary aromatic amine (0.01 mol) and an aromatic aldehyde (0.01 mol) is dissolved in ethanol (30 mL). A few drops of glacial acetic acid are added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is filtered, washed with ethanol, and recrystallized from a suitable solvent.

-

Synthesis of 2-Azetidinones: To a solution of the Schiff's base (0.01 mol) in dry dioxane (50 mL), chloroacetyl chloride (0.01 mol) and triethylamine (0.01 mol) are added at 0-5°C. The reaction mixture is stirred for 3-4 hours and then allowed to stand at room temperature for 3 days. The precipitated triethylamine hydrochloride is filtered off. The filtrate is poured into ice-cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.

Structure-Activity Relationship Insights

SAR studies of 2-azetidinone derivatives have highlighted the importance of specific substituents for antimicrobial activity.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., -Br), on the benzylidene portion of the molecule has been shown to enhance antimicrobial activity against certain strains.[11]

-

Heterocyclic Substituents: The incorporation of other heterocyclic systems at position-5 of the thiazole ring can improve antimicrobial potency.[12] The presence of more than one thiazole ring within the molecule has also been associated with enhanced activity.[12]

The following table summarizes the antimicrobial activity of selected azetidinone derivatives.

| Compound | R Group | Antibacterial Activity (Zone of Inhibition in mm)[10] | Antifungal Activity (Zone of Inhibition in mm)[10] |

| A-VI | p-chloro | Potent | Potent |

| A-IX | p-nitro | Potent | Potent |

| A-XVIII | - | Potent | Potent |

| Standard | Ciprofloxacin/Fluconazole | - | - |

The results indicate that compounds with p-chloro and p-nitro substitutions exhibit potent antimicrobial activity.[10]

Anti-inflammatory Activity of Azetidinyl-Thiazole Derivatives

Chronic inflammation is implicated in a variety of diseases, driving the search for novel anti-inflammatory agents. Azetidinyl-thiazole compounds have demonstrated significant anti-inflammatory and analgesic properties.

Core Scaffold and Synthesis

The synthesis of these compounds often involves the reaction of a hydrazone with chloroacetyl chloride to form the azetidinone ring.

Structure-Activity Relationship Insights

A study investigating thiazole derivatives containing azetidinones revealed that substitutions on the phenyl ring significantly impact their anti-inflammatory and analgesic activities. The investigation found that compounds with a p-chlorophenyl group exhibited the most favorable anti-inflammatory effects.

Conclusion and Future Perspectives

The azetidinyl-thiazole scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The inherent biological activities of both the thiazole and azetidinone rings, coupled with the vast possibilities for synthetic modification, provide a rich landscape for medicinal chemists to explore.

Future research in this area should focus on:

-

Systematic SAR studies: Comprehensive investigations into the effects of a wide range of substituents on both the thiazole and azetidinone rings are needed to build more predictive SAR models.

-

Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development.

-

Pharmacokinetic and toxicological profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to assess the drug-likeness of lead compounds.

-

Exploration of novel therapeutic areas: While anticancer, antimicrobial, and anti-inflammatory activities are the most explored, the potential of azetidinyl-thiazole compounds in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, should be investigated.

By leveraging the insights from SAR studies and employing modern drug design strategies, the full therapeutic potential of the azetidinyl-thiazole scaffold can be unlocked, leading to the development of next-generation medicines with improved efficacy and safety profiles.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). ijper.org.

-

Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed. Retrieved from [Link]

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]

- A Review On Anti-Bacterial Activity Of Substituted Azetidinone, Benzothiazole, Thiazole, Thiadiazole, Triazole, Triazolothiazole And Naphthalene Derivatives. (2025).

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.

- QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. (n.d.).

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.

- Synthesis And Medicinal Attributes Of Thiazole Deriv

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). globalresearchonline.net.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

- Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.).

- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (n.d.). NIH.

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). eurekaselect.com.

- Synthesis of some azetidin-2-ones and thiazolidin-4-ones as potential antimicrobial agents. (2025).

- Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025).

-

SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

- 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALU

- Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (n.d.). Semantic Scholar.

- Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides. (2022).

- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. archives.ijper.org [archives.ijper.org]

- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ptfarm.pl [ptfarm.pl]

- 12. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(3-Azetidinyl)-1,3-thiazole

Abstract

The novel heterocyclic scaffold, 2-(3-azetidinyl)-1,3-thiazole, represents a compelling starting point for drug discovery, merging the well-documented, diverse biological activities of the 2-aminothiazole core with the advantageous physicochemical properties conferred by the azetidine ring. The inherent structural rigidity and potential for enhanced metabolic stability and aqueous solubility make this compound a promising candidate for targeting complex diseases.[1][2] This technical guide provides a comprehensive analysis of high-potential therapeutic targets for 2-(3-azetidinyl)-1,3-thiazole, focusing on three key areas: oncology, neurodegenerative diseases, and inflammation. We will delve into the scientific rationale for target selection, present detailed protocols for target validation, and discuss the strategic integration of the azetidinyl moiety in optimizing lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic applications of this novel chemical entity.

Introduction: The Strategic Fusion of Thiazole and Azetidine

The 1,3-thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The 2-aminothiazole moiety, in particular, is a well-established pharmacophore known to interact with a variety of biological targets, most notably protein kinases.[5] The incorporation of an azetidine ring, a strained four-membered heterocycle, is a strategic design element. Azetidines are increasingly utilized as bioisosteres for larger aliphatic rings, offering a means to improve compound properties such as solubility and metabolic stability, while providing rigid vectors for precise interaction with target proteins.[6][7]

The confluence of these two moieties in 2-(3-azetidinyl)-1,3-thiazole suggests a high probability of potent and selective biological activity. This guide will explore the most promising therapeutic avenues for this compound based on a deductive analysis of its structural components and the known pharmacology of related molecules.

Plausible Synthetic Strategy for 2-(3-Azetidinyl)-1,3-thiazole

A robust and scalable synthetic route is paramount for any drug discovery campaign. Based on established methodologies, a plausible pathway to 2-(3-azetidinyl)-1,3-thiazole can be conceptualized utilizing the Hantzsch thiazole synthesis.[8] This approach offers modularity, allowing for the future generation of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway:

A logical approach involves the synthesis of an N-Boc-protected azetidine-3-carbothioamide intermediate, which can then undergo cyclization with an α-haloketone.

Diagram 1: Proposed Synthesis of 2-(3-Azetidinyl)-1,3-thiazole

Caption: A plausible synthetic route to the target compound.

Therapeutic Target Landscape

Based on the extensive literature on thiazole derivatives, we have identified three primary therapeutic areas with high potential for 2-(3-azetidinyl)-1,3-thiazole:

-

Oncology: Primarily through the inhibition of protein kinases.

-

Neurodegenerative Diseases: Targeting key enzymes implicated in disease progression.

-

Inflammatory Diseases: Modulating enzymes involved in the inflammatory cascade.

The following sections will detail the rationale for specific targets within each area and provide protocols for their validation.

Oncology: Targeting Protein Kinases

The 2-aminothiazole scaffold is a cornerstone of many kinase inhibitors, including the FDA-approved drug Dasatinib, a potent inhibitor of the Src family of kinases.[5] The nitrogen atoms in the thiazole ring can act as hydrogen bond acceptors and donors, facilitating binding to the hinge region of the kinase ATP-binding pocket. The azetidine moiety can provide a rigid exit vector, allowing for tailored interactions with the solvent-exposed region of the kinase, potentially enhancing selectivity and potency.

Primary Target Class: Src Family Kinases (SFKs)

Rationale: SFKs are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Their aberrant activation is a hallmark of many cancers.[9] The structural similarity of 2-(3-azetidinyl)-1,3-thiazole to known 2-aminothiazole-based Src inhibitors makes SFKs a primary target class for investigation.

Experimental Validation Workflow:

Diagram 2: Src Kinase Inhibition Validation Workflow

Caption: Workflow for validating Src kinase inhibitors.

Detailed Protocol: In Vitro Src Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from commercially available kits and provides a luminescent-based method to measure ADP production, which is directly proportional to kinase activity.[9]

Materials:

-

Recombinant human Src kinase (BPS Bioscience, Cat# 40445)[10]

-

Protein Tyrosine Kinase Substrate (Poly-Glu,Tyr 4:1) (BPS Bioscience)[10]

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)[9]

-

2-(3-Azetidinyl)-1,3-thiazole (test compound)

-

Staurosporine (positive control inhibitor)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of 2-(3-azetidinyl)-1,3-thiazole and staurosporine in kinase buffer.

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the test compound or control.

-

Add 2 µL of a solution containing Src kinase and the substrate in kinase buffer.

-

Initiate the reaction by adding 2 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

| Parameter | Typical Concentration |

| Src Kinase | 1-5 ng/well |

| Substrate | 0.2 mg/mL |

| ATP | 25 µM |

Neurodegenerative Diseases: A Multi-Target Approach

Thiazole derivatives have shown significant promise in the context of neurodegenerative diseases such as Alzheimer's, primarily due to their ability to inhibit key enzymes involved in the disease pathology.[3][8] The blood-brain barrier permeability of small, relatively polar molecules like 2-(3-azetidinyl)-1,3-thiazole could be an advantageous feature for CNS-targeted therapies.

Key Targets in Neurodegeneration

Rationale:

-

Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[11] Thiazole-containing compounds have been identified as GSK-3β inhibitors.[12]

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, providing symptomatic relief in early-stage Alzheimer's disease. The thiazole scaffold has been incorporated into numerous AChE inhibitors.[13][14]

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels and reduce oxidative stress in the brain, making it a target for Parkinson's disease. Hydrazinothiazole derivatives are known MAO-B inhibitors.[15][16]

Experimental Validation Workflow:

Diagram 3: Neurodegenerative Target Validation Workflow

Caption: Workflow for validating neuroprotective agents.

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.[17][18]

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

2-(3-Azetidinyl)-1,3-thiazole (test compound)

-

Donepezil (positive control inhibitor)

-

96-well microplate

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Reaction:

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound or control at various concentrations.

-

Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

-

Data Acquisition: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition and calculate the IC50 value.

| Reagent | Final Concentration |

| AChE | 0.1 U/mL |

| ATCI | 0.5 mM |

| DTNB | 0.3 mM |

Inflammatory Diseases: Targeting Key Mediators

The anti-inflammatory properties of thiazole derivatives are well-documented.[7][19] They often exert their effects by inhibiting enzymes that produce pro-inflammatory mediators.

Key Targets in Inflammation

Rationale:

-

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS contributes to inflammation and tissue damage. Thiazole derivatives have been shown to inhibit iNOS.[19]

-

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Experimental Validation Workflow:

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. promega.com [promega.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Azetidines - Enamine [enamine.net]

- 8. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biopioneer.com.tw [biopioneer.com.tw]

- 15. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(3-Azetidinyl)-1,3-thiazole

Prepared by: Gemini, Senior Application Scientist

Foreword: The Structural Elucidation Imperative

In the landscape of modern drug discovery, the azetidine and thiazole moieties are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2][3] The molecule 2-(3-Azetidinyl)-1,3-thiazole represents a confluence of these two important heterocyclic systems, making it a compound of significant interest for medicinal chemists. Azetidines offer a rigid, three-dimensional scaffold that can improve metabolic stability and binding affinity, while the thiazole ring is a key component in numerous pharmaceuticals, including antimicrobials and anticancer agents.[4][5]

Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent pharmacological and toxicological studies are built. This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of 2-(3-Azetidinyl)-1,3-thiazole using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug development.

Molecular Structure and Analytical Overview

The first step in any analytical workflow is a clear understanding of the target structure. The key to elucidating this molecule lies in separately identifying the spectroscopic signatures of the azetidine and thiazole rings and then confirming their connectivity.

Caption: Structure of 2-(3-Azetidinyl)-1,3-thiazole with atom numbering.

Our analytical workflow integrates data from multiple spectroscopic techniques to build a complete structural profile.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2-(3-Azetidinyl)-1,3-thiazole, a combination of ¹H, ¹³C, and 2D NMR experiments is essential for unambiguous assignment, particularly for the complex spin systems of the azetidine ring.

Expertise & Rationale: Experimental Choices

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its primary advantage is its ability to slow the exchange rate of the N-H proton on the azetidine ring, allowing it to be observed as a distinct, often broad, signal. In contrast, solvents like CDCl₃ or D₂O can lead to rapid exchange, broadening the signal into the baseline or replacing it with a deuterium signal, respectively.

-

2D NMR is Mandatory: Due to the non-equivalent protons on the azetidine ring and the potential for signal overlap, 1D ¹H NMR alone is insufficient for definitive proof of structure.

-

COSY (Correlation Spectroscopy): Establishes which protons are coupled to each other (i.e., are on adjacent carbons). This is critical for tracing the connectivity within the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to. This is the definitive method for assigning carbon signals.

-

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show distinct signals for both the aliphatic azetidine and aromatic thiazole protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~8.05 | d | 1H | H-4' (Thiazole) | The thiazole protons appear in the aromatic region.[6] The H-4' and H-5' protons will show coupling to each other, resulting in doublets. |

| ~7.80 | d | 1H | H-5' (Thiazole) | Typically, H-5 is slightly upfield of H-4 in 2-substituted thiazoles. The coupling constant (J) between H-4' and H-5' is expected to be small (~3-4 Hz). |

| ~4.30 - 4.50 | m | 1H | H-3 (Azetidine) | This methine proton is coupled to four other protons (H-2 and H-4), resulting in a complex multiplet. Its position is downfield due to the electron-withdrawing thiazole ring. |

| ~4.10 - 4.25 | m | 2H | H-2, H-4 | The methylene protons adjacent to the nitrogen are diastereotopic. They are coupled to each other (geminal coupling) and to the H-3 proton (vicinal coupling).[7] |

| ~3.85 - 4.00 | m | 2H | H-2, H-4 | This second set of methylene proton signals arises from the same diastereotopic nature, resulting in a complex, overlapping multiplet region for the azetidine CH₂ groups. |

| ~3.50 (broad) | br s | 1H | N-H (Azetidine) | The NH proton signal is often broad due to quadrupole broadening from the nitrogen atom and will exchange with D₂O. Its chemical shift is highly dependent on concentration. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~168 | C-2' (Thiazole) | The C-2' carbon is bonded to two heteroatoms (N and S) and the azetidine ring, making it the most deshielded carbon in the molecule. |

| ~144 | C-4' (Thiazole) | Aromatic carbon of the thiazole ring. |

| ~120 | C-5' (Thiazole) | The C-5' signal is expected in this region for substituted thiazoles.[8] |

| ~55 | C-2, C-4 | The two equivalent methylene carbons of the azetidine ring, adjacent to the nitrogen. Their exact shift can be confirmed with an HSQC experiment. |

| ~35 | C-3 (Azetidine) | This methine carbon is attached to the thiazole ring and is expected to be the most upfield of the sp³ carbons. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

-